molecular formula C9H9N3O4S B12604789 4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate CAS No. 651306-40-0

4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate

Cat. No.: B12604789
CAS No.: 651306-40-0
M. Wt: 255.25 g/mol
InChI Key: TUWMQQQVXXOHKA-UHFFFAOYSA-N
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Description

4-Cyanophenyl N’-[(methanesulfonyl)oxy]carbamimidate is a chemical compound with a complex structure that includes a cyanophenyl group, a methanesulfonyl group, and a carbamimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl N’-[(methanesulfonyl)oxy]carbamimidate typically involves the reaction of 4-cyanophenylmethanesulfonyl chloride with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product, with stringent quality control measures in place to monitor the reaction parameters and product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl N’-[(methanesulfonyl)oxy]carbamimidate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction, but they generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

4-Cyanophenyl N’-[(methanesulfonyl)oxy]carbamimidate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Cyanophenyl N’-[(methanesulfonyl)oxy]carbamimidate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Cyanophenyl N’-[(methanesulfonyl)oxy]carbamimidate include:

  • 4-Cyanophenylmethanesulfonyl chloride
  • 3-Cyanophenylmethanesulfonyl chloride
  • 3-Methoxyphenylmethanesulfonyl chloride

Uniqueness

What sets 4-Cyanophenyl N’-[(methanesulfonyl)oxy]carbamimidate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications and industrial processes .

Properties

CAS No.

651306-40-0

Molecular Formula

C9H9N3O4S

Molecular Weight

255.25 g/mol

IUPAC Name

[[amino-(4-cyanophenoxy)methylidene]amino] methanesulfonate

InChI

InChI=1S/C9H9N3O4S/c1-17(13,14)16-12-9(11)15-8-4-2-7(6-10)3-5-8/h2-5H,1H3,(H2,11,12)

InChI Key

TUWMQQQVXXOHKA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)ON=C(N)OC1=CC=C(C=C1)C#N

Origin of Product

United States

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